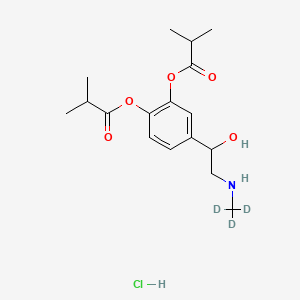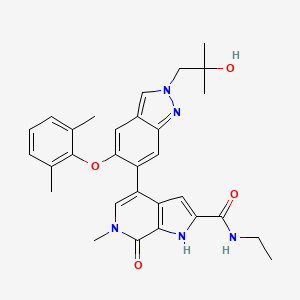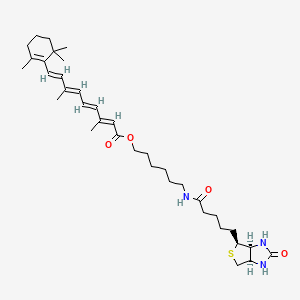
ATRA-biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATRA-biotin is a biotin-conjugated form of all-trans retinoic acid. All-trans retinoic acid is the most relevant and functionally active metabolite of Vitamin-A. This compound is utilized for tracking all-trans retinoic acid within cells or specific tissues . This compound combines the biological activity of all-trans retinoic acid with the biotin’s ability to bind to avidin or streptavidin, facilitating its detection and purification in various biological assays.
Vorbereitungsmethoden
The synthesis of ATRA-biotin involves the conjugation of all-trans retinoic acid with biotin. The process typically includes the activation of the carboxyl group of all-trans retinoic acid, followed by its reaction with a biotin derivative. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of an amide bond between all-trans retinoic acid and biotin
Analyse Chemischer Reaktionen
ATRA-biotin undergoes various chemical reactions, primarily driven by the functional groups present in all-trans retinoic acid and biotin. Some common reactions include:
Oxidation: All-trans retinoic acid can undergo oxidation to form retinoic acid derivatives.
Reduction: Reduction reactions can convert all-trans retinoic acid to its corresponding alcohol.
Substitution: The carboxyl group of all-trans retinoic acid can participate in substitution reactions to form esters or amides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling agents like DCC and NHS. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ATRA-biotin has a wide range of scientific research applications, including:
Chemistry: Used in the study of retinoic acid derivatives and their chemical properties.
Biology: Employed in cell biology to track the distribution and localization of all-trans retinoic acid within cells and tissues.
Medicine: Utilized in research on the therapeutic effects of all-trans retinoic acid, particularly in cancer treatment and differentiation therapy.
Industry: Applied in the development of diagnostic assays and purification techniques involving biotin-avidin interactions
Wirkmechanismus
The mechanism of action of ATRA-biotin is primarily attributed to the biological activity of all-trans retinoic acid. All-trans retinoic acid exerts its effects by binding to nuclear receptors, specifically retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This binding leads to the activation of retinoic acid response elements (RAREs) in the promoter regions of target genes, resulting in the regulation of gene expression . The biotin moiety in this compound facilitates its detection and purification by binding to avidin or streptavidin, which are commonly used in various biochemical assays .
Vergleich Mit ähnlichen Verbindungen
ATRA-biotin is unique due to its combination of all-trans retinoic acid and biotin, which allows for both biological activity and ease of detection. Similar compounds include:
All-trans retinoic acid: The parent compound of this compound, used in various therapeutic and research applications.
Biotinylated compounds: Other compounds conjugated with biotin for detection and purification purposes.
Retinoic acid derivatives: Various derivatives of retinoic acid with different biological activities and applications
This compound stands out due to its dual functionality, making it a valuable tool in both biological research and therapeutic studies.
Eigenschaften
Molekularformel |
C36H55N3O4S |
|---|---|
Molekulargewicht |
625.9 g/mol |
IUPAC-Name |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C36H55N3O4S/c1-26(19-20-29-28(3)16-13-21-36(29,4)5)14-12-15-27(2)24-33(41)43-23-11-7-6-10-22-37-32(40)18-9-8-17-31-34-30(25-44-31)38-35(42)39-34/h12,14-15,19-20,24,30-31,34H,6-11,13,16-18,21-23,25H2,1-5H3,(H,37,40)(H2,38,39,42)/b15-12+,20-19+,26-14+,27-24+/t30-,31-,34-/m0/s1 |
InChI-Schlüssel |
KZTFBAYGLRMTER-WMZLAOOBSA-N |
Isomerische SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OCCCCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)/C)/C |
Kanonische SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OCCCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


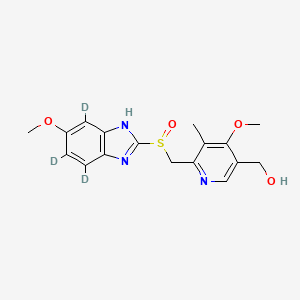

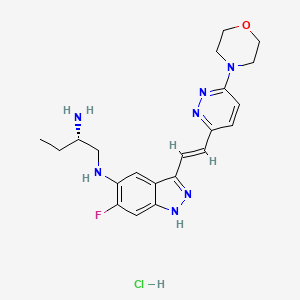
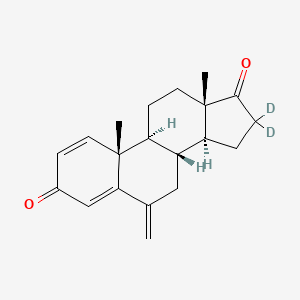
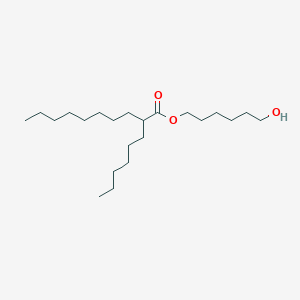

![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)



![NBD-PE [N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolaMine, triethylaMMoniuM salt]](/img/structure/B12411055.png)

